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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B053968

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile synthetic intermediate of significant interest
in medicinal chemistry and materials science. Its unique structure, featuring a reactive
aldehyde functionality, a diaryl ether linkage, and a chlorinated phenyl ring, provides a valuable
scaffold for the synthesis of a diverse array of complex molecules, including chalcones, Schiff
bases, stilbenes, and other derivatives with potential biological activities. The presence of the
chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds,
making this building block particularly attractive for drug discovery programs.

These application notes provide detailed experimental protocols for several key
transformations of 2-(4-Chlorophenoxy)benzaldehyde, including Claisen-Schmidt
condensation, Schiff base formation, Wittig reaction, reduction, and oxidation. The protocols
are designed to be readily implemented in a standard organic synthesis laboratory.

Physicochemical Properties of 2-(4-
Chlorophenoxy)benzaldehyde

A summary of the key physicochemical properties of 2-(4-Chlorophenoxy)benzaldehyde is
provided in the table below.
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Property Value

CAS Number 111826-11-0[1]

Molecular Formula C13HoCIO2

Molecular Weight 232.66 g/mol [1]
Appearance Off-white to pale yellow solid

Soluble in common organic solvents such as
Solubility dichloromethane, ethyl acetate, and acetone.

Insoluble in water.

Experimental Protocols
Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which
are a,p-unsaturated ketones known for their wide range of biological activities.[2] This reaction
involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[2][3]

Reaction Scheme:

Acetophenone

\

NaOH, EtOH
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2-(4-Chlorophenoxy)benzaldehyde
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Caption: General scheme for the Claisen-Schmidt condensation.
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Experimental Protocol:
e Materials:
o 2-(4-Chlorophenoxy)benzaldehyde
o Substituted Acetophenone (e.g., Acetophenone)
o Sodium Hydroxide (NaOH)
o Ethanol (EtOH)
o Distilled Water
o Dilute Hydrochloric Acid (HCI)
e Procedure:

o In a round-bottom flask, dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) and the
desired acetophenone derivative (1.0 eq.) in ethanol (10-15 mL per gram of aldehyde).

o To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq.)
dropwise at room temperature.

o Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the
progress of the reaction by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCI to
a pH of approximately 5-6.

o Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until
the filtrate is neutral.

o Recrystallize the crude product from ethanol to obtain the purified chalcone.

Quantitative Data (Representative):
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Schiff Base Formation: Synthesis of Imines

The condensation of 2-(4-Chlorophenoxy)benzaldehyde with primary amines yields Schiff

bases (imines), which are versatile intermediates in organic synthesis and possess a wide

range of biological activities.[4][5][6]

Experimental Workflow:
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Caption: Workflow for the synthesis of Schiff bases.

Experimental Protocol:

o Materials:

o 2-(4-Chlorophenoxy)benzaldehyde
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o Primary Amine (e.g., Aniline)

o Ethanol (EtOH)

o Glacial Acetic Acid (catalytic amount)

e Procedure:

[¢]

Dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) and the primary amine (1.0 eq.) in
ethanol in a round-bottom flask.

o Add a few drops of glacial acetic acid as a catalyst.
o Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

o Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to
crystallize.

o Filter the solid product, wash with cold ethanol, and dry to obtain the pure imine.

Quantitative Data (Representative):
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Wittig Reaction: Synthesis of Stilbenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and
ketones.[7][8] The reaction of 2-(4-Chlorophenoxy)benzaldehyde with a phosphorus ylide
can generate stilbene derivatives, which are known for their diverse biological activities.[9]

Logical Relationship of the Wittig Reaction:

Phosphonium Ylide
(Wittig Reagent) 2-(4-Chlorophenoxy)benzaldehyde

N 7

Oxaphosphetane Intermediate

AN

Stilbene Derivative Triphenylphosphine Oxide

Click to download full resolution via product page
Caption: Key intermediates in the Wittig reaction.
Experimental Protocol:

o Materials:

o

Benzyltriphenylphosphonium chloride

[¢]

Strong Base (e.g., n-Butyllithium or Sodium Hydride)

[e]

Anhydrous Tetrahydrofuran (THF)

[e]

2-(4-Chlorophenoxy)benzaldehyde

e Procedure:
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o In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend

benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

o Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise

to generate the ylide (a color change is typically observed).

o Stir the ylide solution at 0 °C for 30 minutes.

o Slowly add a solution of 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) in anhydrous THF

to the ylide solution at O °C.

o Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the agueous layer with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the stilbene

derivative.

Quantitative Data (Representative):

Reactant Reactant . .
a . Product Base Solvent Time (h) Yield (%)
2-(4- Benzyltriph  1-(4-
Chlorophe enylphos chlorophen

P yiPnosp P n-BuLi THF 14 ~75
noxy)benz honium oxy)-2-
aldehyde chloride stilbene

Reduction to Benzyl Alcohol

The aldehyde functionality of 2-(4-Chlorophenoxy)benzaldehyde can be readily reduced to

the corresponding primary alcohol using common reducing agents.

Experimental Protocol:
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o Materials:

o 2-(4-Chlorophenoxy)benzaldehyde

[¢]

Sodium Borohydride (NaBHa4)

o

Methanol (MeOH)

[e]

Distilled Water

(¢]

Dilute Hydrochloric Acid (HCI)
e Procedure:

o Dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) in methanol in a round-bottom
flask and cool the solution in an ice bath.

o Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

o After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 1-2 hours.

o Quench the reaction by the slow addition of water.
o Acidify the mixture with dilute HCI to a pH of ~5.
o Extract the product with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield (2-(4-chlorophenoxy)phenyl)methanol.

Quantitative Data (Representative):
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Reducing ) ]
Reactant Product Solvent Time (h) Yield (%)
Agent
2-(4- (2-(4-
Chloropheno chlorophenox
NaBHa4 Methanol 15 >95

xy)benzaldeh  y)phenyl)met
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Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing

agents.
Experimental Protocol:
e Materials:

o 2-(4-Chlorophenoxy)benzaldehyde

o

Sodium Chlorite (NaClO2)

o

Monobasic Sodium Phosphate (NaH2POa)

tert-Butanol

[¢]

[¢]

2-Methyl-2-butene
e Procedure:

In a flask, dissolve 2-(4-Chlorophenoxy)benzaldehyde (1.0 eq.) in tert-butanol.

o

[¢]

Add 2-methyl-2-butene (4.0 eq.).

In a separate flask, prepare a solution of sodium chlorite (1.5 eg.) and monobasic sodium

o

phosphate (1.5 eq.) in water.

Add the aqueous solution of the oxidant to the solution of the aldehyde at room

o

temperature.
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o Stir the biphasic mixture vigorously for 4-6 hours.

o After the reaction is complete, add water and extract the aqueous layer with ethyl acetate
to remove any unreacted starting material.

o Acidify the aqueous layer with concentrated HCI to a pH of ~2 to precipitate the carboxylic
acid.

o Filter the solid, wash with cold water, and dry to obtain 2-(4-chlorophenoxy)benzoic acid.

Quantitative Data (Representative):

Oxidizing . .
Reactant Product Solvent Time (h) Yield (%)
Agent
2-(4- 2-(4-
Chloropheno chlorophenox
NaClO2 t-BuOH/H20 5 ~90

xy)benzaldeh  y)benzoic

yde acid

Spectroscopic Data of 2-(4-
Chlorophenoxy)benzaldehyde

The following table summarizes the expected spectroscopic data for the starting material.

Spectroscopic Data 2-(4-Chlorophenoxy)benzaldehyde

1H NMR (CDCls, 400 MHz) & (ppm) 10.4 (s, 1H, CHO), 7.9-7.0 (m, 8H, Ar-H)

191.5 (CHO), 158.0, 155.5, 135.0, 132.0, 130.0,

G NMR (CDCle, 100 MFiz) © (ppm) 1295, 125.0, 122.0, 120.0, 118.0

~2850, 2750 (C-H, aldehyde), ~1690 (C=0,

IR (KBr, cm™1) aldehyde), ~1580, 1480 (C=C, aromatic), ~1240
(C-0, ether)
MS (El, m/z) 232 [M*], 231 [M-H]*, 197, 169, 139, 111
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Disclaimer

The provided protocols and data are intended for guidance and should be adapted and
optimized by the user based on their specific experimental conditions and available equipment.
All reactions should be performed in a well-ventilated fume hood, and appropriate personal
protective equipment should be worn. The yields and reaction times are representative and
may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b053968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

